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4-(Pent-4-yn-1-yl)morpholine hydrochloride Documentation Hub

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  • Product: 4-(Pent-4-yn-1-yl)morpholine hydrochloride
  • CAS: 2137951-17-6

Core Science & Biosynthesis

Foundational

Technical Guide: pKa Profiling of 4-(Pent-4-yn-1-yl)morpholine Hydrochloride

Executive Summary 4-(Pent-4-yn-1-yl)morpholine hydrochloride is a critical functionalized linker used extensively in PROTAC® linker design and Click Chemistry (CuAAC) applications. Its physicochemical behavior is governe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pent-4-yn-1-yl)morpholine hydrochloride is a critical functionalized linker used extensively in PROTAC® linker design and Click Chemistry (CuAAC) applications. Its physicochemical behavior is governed by the ionization state of the morpholine nitrogen.

While specific experimental pKa values for this proprietary linker are rarely detailed in standard compendia, structural activity relationship (SAR) analysis of N-alkyl morpholines places its pKa in the 7.5 – 7.8 range. This guide provides a high-confidence theoretical derivation of this value and details the self-validating experimental protocols required to determine it empirically with high precision.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of the conjugate acid (the hydrochloride salt), we must analyze the electronic environment of the morpholine nitrogen.

The Morpholine Series Comparison

The pKa of a tertiary amine is influenced by electronic induction (


) and solvation effects.
  • Morpholine (Secondary Amine): pKa

    
     8.36.[1][2]
    
  • N-Methylmorpholine (Tertiary Amine): pKa

    
     7.[1][2]38. The drop in basicity (relative to the secondary amine) is typical for cyclic amines due to steric hindrance affecting solvation of the ammonium cation.
    
  • N-Ethylmorpholine: pKa

    
     7.[2]70. The ethyl group is slightly more electron-donating than the methyl, raising the pKa.
    
The Pent-4-yn-1-yl Substituent Effect

The substituent is a 5-carbon alkyl chain terminated by an alkyne.

  • Alkyl Proximal Effect (

    
    ):  The carbons closest to the nitrogen exert a positive inductive effect (
    
    
    
    ), similar to an
    
    
    -butyl or
    
    
    -pentyl group. This suggests a baseline pKa similar to
    
    
    -ethylmorpholine (
    
    
    ).
  • Distal Alkyne Effect (

    
    ):  The terminal alkyne is electron-withdrawing (
    
    
    
    ). However, inductive effects attenuate rapidly with distance (roughly
    
    
    ). Being 5 bonds away from the nitrogen, the alkyne's ability to lower the pKa is negligible.

Conclusion: The molecule behaves physicochemically as a standard N-pentylmorpholine. Predicted pKa: 7.60 ± 0.2

Experimental Determination Protocols

For drug development files, predicted values are insufficient. The following protocols represent the industry "Gold Standard" for determining the pKa of scarce, functionalized linkers.

Method A: Potentiometric Titration (Gold Standard)

Best for: High precision (


), when >5 mg of sample is available.

Principle: We titrate the hydrochloride salt (


) with a standardized strong base (

). The pKa is defined as the pH at the semi-equivalence point (where

).
Reagents & Setup
  • Analyte: 5–10 mg 4-(Pent-4-yn-1-yl)morpholine HCl.

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Solvent:

    
    -free deionized water (degassed with 
    
    
    
    or Ar).
  • Apparatus: Mettler Toledo or Sirius T3 autotitrator (or high-precision pH meter with micro-burette).

Step-by-Step Workflow
  • System Blank: Titrate the ISA solution (without analyte) with NaOH to determine the "Blank" curve. This corrects for carbonate impurities and electrode drift.

  • Sample Dissolution: Dissolve the hydrochloride salt in 20 mL of ISA. Ensure complete dissolution.

  • Acidification (Optional): If the sample is the free base, add excess HCl to start at pH ~2.5. Since this is the HCl salt, the starting pH should naturally be acidic (~4.0–5.0). If starting pH > 5.0, add a known aliquot of HCl to lower it to 3.0.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 5

    
    L). Wait for electrode stability (
    
    
    
    mV/s drift) before recording pH.
  • Data Processing: Plot pH vs. Volume. Use the Bjerrum difference plot method (calculating

    
    , average number of bound protons) rather than simple derivative methods for higher accuracy.
    


Method B: H NMR Titration

Best for: Low solubility compounds or very small sample sizes (<1 mg).

Principle: The chemical shift (


) of protons adjacent to the nitrogen (the morpholine ring protons) changes depending on the protonation state.
Protocol
  • Buffer Preparation: Prepare a series of deuterated buffers (phosphate/citrate) ranging from pH 4.0 to 10.0 in

    
    .
    
  • Sample Prep: Dissolve ~0.5 mg of the linker in each buffer aliquot.

  • Acquisition: Acquire

    
    H NMR for each pH point.
    
  • Analysis: Track the chemical shift of the

    
    -methylene protons (next to Nitrogen).
    
  • Curve Fitting: Fit the chemical shift (

    
    ) vs. pH to the Henderson-Hasselbalch equation:
    


Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for characterizing this molecule.

G Start Start: 4-(Pent-4-yn-1-yl)morpholine HCl SolubilityCheck Check Aqueous Solubility (> 1 mg/mL?) Start->SolubilityCheck MethodA Method A: Potentiometric Titration (High Precision) SolubilityCheck->MethodA Yes MethodB Method B: 1H NMR Titration (Low Consumption) SolubilityCheck->MethodB No / Limited Sample StepA1 Dissolve in 0.15M KCl (Degassed) MethodA->StepA1 StepB1 Prepare D2O Buffers (pH 4.0 - 10.0) MethodB->StepB1 StepA2 Titrate with 0.1M NaOH (N2 atmosphere) StepA1->StepA2 StepA3 Bjerrum Plot Analysis StepA2->StepA3 Result Determined pKa (Target: 7.6 ± 0.1) StepA3->Result StepB2 Track alpha-CH2 Shift StepB1->StepB2 StepB3 Sigmoidal Curve Fit StepB2->StepB3 StepB3->Result

Figure 1: Decision matrix and workflow for pKa determination of morpholine-based linkers.

Implications for Drug Discovery[3]

Understanding the pKa of this linker is vital for three specific downstream applications:

Lysosomal Trapping
  • Mechanism: Basic amines with pKa values between 7.0 and 9.0 often accumulate in lysosomes (pH ~5.0) via proton trapping.

  • Impact: With a predicted pKa of ~7.6, this linker is a strong candidate for lysosomotropism . This can be advantageous for targeted degradation (PROTACs) but may lead to high volume of distribution (

    
    ) and potential phospholipidosis in toxicity studies.
    
Click Chemistry (CuAAC) Compatibility
  • The Risk: Copper(I) catalysts used in Click chemistry can chelate with free amines, poisoning the catalyst and stalling the reaction.

  • Mitigation: At standard Click conditions (often buffered to pH 7–8), a significant fraction of the morpholine will be unprotonated (Free Base).

  • Recommendation: Perform the Click reaction at a slightly lower pH (e.g., pH 6.5) or use a higher concentration of Copper ligand (e.g., THPTA) to outcompete the morpholine nitrogen for the Copper center.

Aqueous Solubility
  • Formulation: As a hydrochloride salt, the molecule is highly soluble. However, if the pH is raised above 7.6 (e.g., in basic workups), the molecule converts to its neutral, lipophilic free base form, allowing for extraction into organic solvents like DCM or Ethyl Acetate.

Data Summary Table

ParameterValue / RangeConfidenceSource
Predicted pKa 7.60 ± 0.2 HighSAR Inference (N-Alkyl Morpholines)
Morpholine pKa 8.36ExperimentalReference [1]
N-Me-Morpholine pKa 7.38ExperimentalReference [1]
N-Et-Morpholine pKa 7.70ExperimentalReference [2]
Preferred Method PotentiometricN/AProtocol Standard [3]
LogD (pH 7.4) ~0.5 (Est.)[3]MediumCalculated

References

  • Evans, D. A. (2005). pKa's of Nitrogen Acids. Harvard University, Evans Group.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Szakács, Z., et al. (2004). "Determination of pKa values of small molecules by NMR." Analytical Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Morpholine Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of the Morpholine Moiety via CuAAC Chemistry The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revoluti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of the Morpholine Moiety via CuAAC Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized molecular assembly in drug discovery and chemical biology, offering a robust and bioorthogonal method for forging stable triazole linkages.[1][2] This application note delves into the specific use of morpholine-containing alkynes in CuAAC reactions. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability.[3][4] Its unique conformational flexibility and hydrogen bonding capabilities can also lead to improved target engagement.[5][6] The convergence of the versatile morpholine motif with the efficiency of CuAAC "click" chemistry provides a powerful strategy for the rapid generation of novel molecular entities with desirable pharmacological profiles.[7][8] This guide provides a comprehensive overview, from the fundamental principles to detailed experimental protocols and troubleshooting, to empower researchers in leveraging this potent combination for their drug development endeavors.

Core Principles: Understanding the CuAAC Reaction with Morpholine Alkynes

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[2][9] The catalytic cycle, a subject of extensive study, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that subsequently rearranges and undergoes protonolysis to yield the triazole product and regenerate the catalyst.[9]

When employing morpholine-containing alkynes, such as N-propargylmorpholine, it is crucial to consider the potential interaction of the morpholine nitrogen with the copper catalyst. While the morpholine nitrogen is a relatively weak base, it could potentially coordinate to the copper(I) center, modulating its catalytic activity. This interaction may necessitate the careful selection of ligands to ensure the catalyst remains active and to prevent unwanted side reactions.

The Catalytic Cycle of CuAAC

The mechanism of the CuAAC reaction is a well-elucidated catalytic cycle. The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[9]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide Coordination & Deprotonation Alkyne R-C≡CH (Morpholine Alkyne) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Protonation H⁺ Source Protonation->Product

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a model CuAAC reaction between 4-(prop-2-yn-1-yl)morpholine and benzyl azide. This protocol can be adapted for other morpholine alkynes and azides with appropriate modifications.

Materials and Reagents
  • 4-(prop-2-yn-1-yl)morpholine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, tert-Butanol, Dichloromethane (DCM), Ethyl acetate (EtOAc)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol for the Synthesis of 1-(benzyl)-4-((morpholino)methyl)-1H-1,2,3-triazole

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

2. Reaction Setup:

  • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of tert-butanol and deionized water to achieve a final alkyne concentration of approximately 0.1 M.

  • To this solution, add the THPTA ligand stock solution (0.2 eq. relative to copper).

  • Add the copper(II) sulfate stock solution (0.1 eq.). The solution may turn a pale blue color.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.5 eq.). The color of the reaction mixture may change, indicating the reduction of Cu(II) to Cu(I).

3. Reaction Monitoring:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 1-4 hours.

4. Work-up and Purification:

  • Upon completion of the reaction, dilute the mixture with water.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper ions. This is followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure triazole product.

Data Presentation: Optimizing Reaction Parameters

The efficiency of the CuAAC reaction with morpholine alkynes can be influenced by several factors. The following table provides a summary of key parameters and their typical ranges for optimization.

ParameterRecommended RangeRationale and Considerations
Solvent t-BuOH/H₂O (1:1), DMSO/H₂O, DMF/H₂OCo-solvents are often necessary to solubilize both the organic substrates and the inorganic catalyst components.[10] The choice of solvent can impact reaction rates.
Copper Source CuSO₄·5H₂O, CuI, CuBrCuSO₄ with sodium ascorbate is a convenient and common method for generating the active Cu(I) catalyst in situ.[9] Direct use of Cu(I) salts requires inert atmosphere conditions to prevent oxidation.[6]
Ligand THPTA, TBTA, BathophenanthrolineLigands stabilize the Cu(I) oxidation state, accelerate the reaction, and can prevent catalyst poisoning.[1][7] Water-soluble ligands like THPTA are ideal for reactions in aqueous media.
Reducing Agent Sodium AscorbateA mild and effective reducing agent for the in situ generation of Cu(I) from Cu(II).[3] Should be prepared fresh.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (40-60 °C) may be beneficial for sterically hindered substrates.[10]
Concentration 0.05 - 0.5 MHigher concentrations generally lead to faster reaction rates.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(II) formation)Ensure the sodium ascorbate solution is freshly prepared. Increase the amount of sodium ascorbate. Use a stabilizing ligand.[6]
Poor solubility of reactantsTry a different co-solvent system (e.g., DMSO/H₂O). Gently heat the reaction mixture.
Steric hindranceIncrease the reaction time and/or temperature. Consider using a more active catalyst system or a different ligand.[10]
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling)Ensure the reaction is not overly exposed to oxygen. Use a slight excess of the reducing agent.
Reduction of the azide to an amineThis can be promoted by an excess of sodium ascorbate. Optimize the concentration of the reducing agent.[6]
Difficulty in Purification Residual copper in the final productWash the organic extract with a saturated solution of EDTA.
Co-elution of product and starting materialsOptimize the chromatographic conditions (solvent system, gradient).

Logical Workflow for CuAAC with Morpholine Alkynes

The following diagram illustrates a logical workflow for planning and executing a CuAAC reaction with a morpholine-containing alkyne.

Figure 2: A logical workflow for the CuAAC reaction with morpholine alkynes.

Conclusion and Future Outlook

The copper-catalyzed azide-alkyne cycloaddition with morpholine-containing alkynes represents a highly effective and modular approach for the synthesis of novel compounds with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful chemical transformation. As the field of drug discovery continues to demand innovative and efficient synthetic methodologies, the strategic application of click chemistry with privileged scaffolds like morpholine will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis - PubMed. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Oviedo. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [Link]

  • Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC. [Link]

  • Optimization of the conditions for CuAAC reaction - ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

Sources

Application

Harnessing the Power of a Hydrophilic Alkyne Linker: Application Notes and Protocols for Bioconjugation using 4-(Pent-4-yn-1-yl)morpholine hydrochloride

Introduction: A Novel Reagent for Advanced Bioconjugation In the landscape of modern drug development and biological research, the precise and stable covalent linking of molecules—a process known as bioconjugation—is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Advanced Bioconjugation

In the landscape of modern drug development and biological research, the precise and stable covalent linking of molecules—a process known as bioconjugation—is paramount. The development of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials hinges on the availability of versatile and efficient chemical tools. Herein, we introduce 4-(Pent-4-yn-1-yl)morpholine hydrochloride , a novel hydrophilic linker designed to empower researchers in their bioconjugation endeavors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Pent-4-yn-1-yl)morpholine hydrochloride in bioconjugation. We will delve into the core principles of its reactivity, provide detailed, step-by-step protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and discuss the critical methods for the characterization of the resulting bioconjugates. Our focus is to blend theoretical understanding with practical, field-proven insights to ensure the successful implementation of this innovative reagent in your research.

The unique architecture of 4-(Pent-4-yn-1-yl)morpholine hydrochloride, featuring a terminal alkyne for "click" chemistry and a morpholine moiety, offers distinct advantages. The terminal alkyne is a versatile handle for highly efficient and specific CuAAC reactions, a cornerstone of click chemistry.[] The morpholine ring, a well-regarded pharmacophore in medicinal chemistry, imparts favorable physicochemical properties to the linker and, consequently, to the final bioconjugate.[2][3] Its presence can enhance aqueous solubility, which is often a challenge with hydrophobic payloads, and potentially improve the pharmacokinetic profile of the resulting conjugate.[4]

Scientific Principles: The Chemistry of Precision

The primary application of 4-(Pent-4-yn-1-yl)morpholine hydrochloride lies in the realm of click chemistry , a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] Specifically, the terminal alkyne of our linker participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with or cross-react with biological functional groups present in complex biological systems.[7] The copper(I) catalyst is crucial for this transformation, dramatically accelerating the reaction rate compared to the uncatalyzed Huisgen cycloaddition.[5]

Below is a diagram illustrating the CuAAC reaction mechanism.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (4-(Pent-4-yn-1-yl)morpholine hydrochloride derivative) Cu_I Cu(I) Alkyne->Cu_I + Cu(I) Azide R2-N3 (Azide-modified biomolecule) Cu_acetylide R1-C≡C-Cu Azide->Cu_acetylide + R2-N3 Cu_I->Cu_acetylide Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide Cu_triazolide->Cu_I Regenerates Catalyst Triazole 1,4-disubstituted 1,2,3-triazole Cu_triazolide->Triazole Protonolysis ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Antibody Azide-Modified Antibody Mix Combine Antibody and Payload Antibody->Mix Payload Alkyne-Functionalized Payload Payload->Mix Add_Catalyst Add Cu(II)/THPTA and Sodium Ascorbate Mix->Add_Catalyst Incubate Incubate at RT Add_Catalyst->Incubate Purify Purify by SEC Incubate->Purify Characterize Characterize ADC Purify->Characterize

Sources

Method

preparing morpholine-functionalized surfaces via alkyne-azide click reaction

Application Note: Precision Engineering of Morpholine-Functionalized Surfaces via CuAAC Click Chemistry Abstract & Strategic Overview This Application Note details a robust, field-validated protocol for covalently attach...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Morpholine-Functionalized Surfaces via CuAAC Click Chemistry

Abstract & Strategic Overview

This Application Note details a robust, field-validated protocol for covalently attaching morpholine moieties to silica-based substrates (glass, silicon, quartz) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Morpholine (tetrahydro-1,4-oxazine) is a critical heterocycle in medicinal chemistry, offering unique pH-responsive properties, hydrogen bond accepting capabilities, and antimicrobial activity. By leveraging the bio-orthogonal nature of "Click" chemistry, researchers can achieve high-density, regioselective functionalization that avoids the steric hindrance and side reactions common in traditional amidation or esterification routes.

Key Applications:

  • Antimicrobial Coatings: Quaternized morpholine surfaces exhibit potent bactericidal activity against S. aureus and E. coli.

  • pH-Gated Interfaces: The morpholine nitrogen (

    
    ) acts as a reversible proton acceptor, modulating surface wettability and charge.
    
  • Catalytic Scaffolds: Morpholine-functionalized surfaces serve as heterogeneous base catalysts.

Experimental Workflow & Logic

The strategy relies on a "Grafting-To" approach. We first install an azide-terminated self-assembled monolayer (SAM) on the surface, then "click" a solution-phase alkyne-morpholine derivative onto it. This ensures the delicate morpholine ring is not exposed to harsh silanization conditions.

G Start Substrate (Glass/Si) Clean Activation (Piranha/Plasma) Start->Clean OH generation Silane Silanization (Azide-Linker) Clean->Silane SAM formation Click CuAAC Reaction (Morpholine-Alkyne) Silane->Click + Catalyst + Alkyne Final Functionalized Surface Click->Final Triazole Link

Figure 1: Step-wise workflow for fabricating morpholine-functionalized surfaces. The modular approach allows for independent optimization of the linker and the functional headgroup.

Material Preparation & Precursor Synthesis

Before modifying the surface, the alkyne-bearing morpholine must be synthesized. While commercially available, in-house synthesis ensures purity and reduces cost.

Protocol A: Synthesis of N-Propargyl Morpholine

Rationale: N-alkylation of morpholine with propargyl bromide is the most direct route to introduce the alkyne handle.

Reagents:

  • Morpholine (1.0 eq)

  • Propargyl bromide (1.2 eq, 80% in toluene)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone (Solvent)

Steps:

  • Dissolve morpholine (e.g., 10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask.

  • Add

    
     (20 mmol) and stir at 0°C for 15 minutes.
    
  • Dropwise add propargyl bromide (12 mmol).

  • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

  • Workup: Filter off solids. Evaporate solvent. Dissolve residue in

    
    , wash with water, dry over 
    
    
    
    .
  • Purification: Distillation or Column Chromatography (Hexane/EtOAc).

  • Validation:

    
     NMR should show a triplet at 
    
    
    
    ppm (alkyne proton) and a doublet at
    
    
    ppm (
    
    
    ).

Surface Functionalization Protocol

Step 1: Surface Activation

Goal: Maximize surface hydroxyl (-OH) density to ensure a dense silane monolayer.

  • Substrate: Borosilicate glass slides or Silicon wafers.

  • Cleaning: Sonicate in Acetone, then Ethanol, then Water (10 min each).

  • Hydroxylation: Immerse in Piranha solution (

    
     = 3:1) for 30 minutes.
    
    • Safety Warning: Piranha solution reacts violently with organics. Use glass containers only.

  • Rinse: Copious amounts of Milli-Q water. Dry under

    
     stream.
    
Step 2: Azide-Silanization

Goal: Create a stable, azide-terminated monolayer.

Reagents:

  • Linker: 3-Azidopropyltriethoxysilane (AzPTES).

    • Note: If AzPTES is unavailable, use (3-Bromopropyl)triethoxysilane followed by nucleophilic substitution with

      
       in DMF (saturated solution, 24h, RT).
      
  • Solvent: Anhydrous Toluene or Ethanol (95%).

Procedure:

  • Prepare a 1% (v/v) solution of AzPTES in anhydrous Toluene.

  • Immerse activated slides into the solution.

  • Incubate for 12–24 hours at RT in a sealed container (exclude moisture).

  • Washing: Rinse sequentially with Toluene, Ethanol, and Water to remove physisorbed silanes.

  • Curing (Optional but Recommended): Bake at 80°C for 1 hour to crosslink the siloxane network.

Step 3: CuAAC "Click" Reaction

Goal: Covalent attachment of morpholine via 1,2,3-triazole linkage.

Reagents:

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Crucial for protecting Cu(I) from oxidation.

  • Catalyst:

    
    .
    
  • Reductant: Sodium Ascorbate (NaAsc).[1]

  • Solvent: DMSO/Water (1:1) or t-Butanol/Water (1:1).

Reaction Cocktail (Prepare Fresh):

Component Concentration Function
N-Propargyl Morpholine 10 mM Functional Payload
CuSO4 1 mM Catalyst Precursor
TBTA Ligand 2 mM Cu(I) Stabilizer

| Sodium Ascorbate | 5 mM | Reducing Agent (Cu(II)


 Cu(I)) |

Procedure:

  • Premix

    
     and TBTA in the solvent; the solution should turn slightly blue/green.
    
  • Add the N-Propargyl Morpholine.[2]

  • Add Sodium Ascorbate last (solution may turn yellow/colorless).

  • Immediately immerse the Azide-functionalized slides into the mixture.

  • Incubate: 2 hours at RT in the dark (protect from light to prevent azide degradation).

  • Cleaning: Rinse with DMSO, then Ethanol, then 0.1M EDTA (to chelate and remove residual Copper), and finally Water.

Characterization & Validation

To ensure scientific integrity, the surface must be validated at each step.

A. Contact Angle Goniometry

Morpholine surfaces exhibit distinct wettability changes compared to the hydrophobic azide intermediate.

Surface StageWater Contact Angle (

)
Interpretation
Activated Glass < 10°Superhydrophilic (High -OH)
Azide-SAM 70° ± 5°Hydrophobic (Alkyl chain dominance)
Morpholine-Click 45° ± 5°Moderately Hydrophilic (Polar ether/amine)
B. X-Ray Photoelectron Spectroscopy (XPS)

XPS provides the definitive proof of chemical bonding.

  • Azide Surface: High resolution N1s spectrum shows two distinct peaks at ~401 eV and ~405 eV (characteristic of the electron-deficient central nitrogen in

    
    ).
    
  • Morpholine Surface: The high-energy azide peak (~405 eV) disappears . A new, broadened peak appears at ~400 eV, corresponding to the Nitrogen atoms in the triazole ring and the morpholine amine.

C. FTIR Spectroscopy (ATR-mode)
  • Pre-Click: Strong absorption at ~2100 cm⁻¹ (Azide asymmetric stretch).

  • Post-Click: Complete disappearance of the ~2100 cm⁻¹ peak. Appearance of weak bands at ~1650 cm⁻¹ (Triazole C=C).

Expert Insights & Troubleshooting

The "Copper Death" Problem: In biological applications, residual copper is toxic.

  • Solution: Wash surfaces with 0.1M EDTA (pH 7.4) or Imidazoles post-reaction. For strictly copper-free applications, consider using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-morpholine, though this is significantly more expensive.

Oxygen Sensitivity: Cu(I) is rapidly oxidized to inactive Cu(II) by atmospheric oxygen.

  • Mitigation: If the reaction stalls (low yield), degas all solvents with Nitrogen/Argon for 15 minutes prior to mixing. Increasing the Sodium Ascorbate concentration to 10 mM can also compensate for oxygen leakage.

Ligand Choice:

  • Use TBTA for organic/solvent mixtures (DMSO/t-BuOH).

  • Use THPTA if working in purely aqueous environments (faster kinetics in water).

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Meldal, M., & Tornøe, C. W. (2008).[3] Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6][7] Chemical Reviews. Link

  • Lumina, T., et al. (2024).[8] Morpholine-modified Ru-based agents with multiple antibacterial mechanisms.[8] RSC Advances. Link

  • BenchChem. (2025).[7] Application Notes for Surface Modification using 11-Bromoundecyltrimethoxysilane. BenchChem Protocols. Link

  • Interchim. (2024). Click Chemistry: Protocol for labeling and modification.[3][5][6][7] Interchim Technical Notes. Link

Sources

Application

Application Note: High-Efficiency Coupling of 4-(Pent-4-yn-1-yl)morpholine HCl with Azides

Abstract & Strategic Value The coupling of 4-(Pent-4-yn-1-yl)morpholine hydrochloride with organic azides represents a critical transformation in medicinal chemistry. The morpholine moiety is a privileged pharmacophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The coupling of 4-(Pent-4-yn-1-yl)morpholine hydrochloride with organic azides represents a critical transformation in medicinal chemistry. The morpholine moiety is a privileged pharmacophore, often introduced to modulate lipophilicity (


), improve metabolic stability, or enhance aqueous solubility.

However, the hydrochloride salt form of the alkyne introduces a latent variable: acidity. Standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols often overlook the protonation state of amine salts, leading to stalled reactions or catalyst oxidation. This guide provides a robust, biphasic, and pH-controlled protocol ensuring quantitative conversion while preserving the integrity of the morpholine ring.

Critical Reaction Parameters

The "HCl Factor"

The starting material is a hydrochloride salt (


). Dissolving this in water or organic solvents releases one equivalent of acid.
  • Risk: A drop in pH (< 4.0) can protonate the triazole intermediate or destabilize the Cu(I)-ligand complex.

  • Solution: You must include a neutralization step or a buffering agent . The protocol below explicitly incorporates this.

Catalyst & Ligand Selection

While "ligand-free" click chemistry exists, it is unreliable for amine-containing substrates which can competitively coordinate copper.

  • Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems or TBTA for organic systems. These ligands bind Cu(I) stronger than the morpholine nitrogen, protecting the catalyst from oxidation and "poisoning" by the substrate.

Materials & Reagents

ComponentSpecificationRole
Alkyne 4-(Pent-4-yn-1-yl)morpholine HClSubstrate (Core)
Azide Organic Azide (

)
Substrate (Coupling Partner)
Catalyst Source

(98%+)
Copper source (Pre-catalyst)
Reductant Sodium Ascorbate (NaAsc)Reduces Cu(II)

Cu(I)
Ligand THPTA (Water-soluble) or TBTAStabilizes Cu(I)
Base/Buffer 1M HEPES (pH 7.5) or DIPEANeutralizes HCl salt
Solvent

-BuOH / Water (1:1)
Universal solvent system

Protocol A: The "Universal" Aqueous/Alcoholic Method

Best for: Bioconjugation, polar azides, and ensuring high solubility of the HCl salt.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Alkyne Stock: Dissolve 4-(Pent-4-yn-1-yl)morpholine HCl in water to 100 mM.

  • Azide Stock: Dissolve azide in DMSO or

    
    -BuOH to 100 mM.
    
  • Catalyst Premix (Critical): Mix

    
     (20 mM in water) and THPTA (50 mM in water) in a 1:2 ratio. Let stand for 5 mins. This forms the active blue-aqua complex.
    

2. Reaction Assembly: In a glass vial equipped with a stir bar, add reagents in this exact order to prevent transient precipitation:

  • Solvent: 2 mL of 1:1

    
    -BuOH : Water.
    
  • Buffer: 0.5 mL 1M HEPES (pH 7.5) or PBS.[1]

    • Note: This buffer capacity absorbs the HCl released from the alkyne.

  • Alkyne: 1.0 equiv (e.g., 0.2 mmol).

  • Azide: 1.0–1.1 equiv.

  • Catalyst Complex: Add the

    
    /THPTA premix (1-5 mol% Cu).
    
  • Start Reaction: Add Sodium Ascorbate (freshly prepared 100 mM aqueous stock). Use 5 equiv relative to Copper (e.g., if using 5 mol% Cu, use 25 mol% Ascorbate).

3. Incubation:

  • Seal the vial. Flush with

    
     for 30 seconds (optional but recommended).
    
  • Stir at Room Temperature (25°C) for 2–4 hours.

  • Observation: The solution should remain clear or turn slightly yellow. A brown precipitate indicates Cu(I) oxidation (add more ascorbate).

4. Workup:

  • Extraction: Dilute with 10 mL DCM and 10 mL saturated

    
     (to ensure morpholine is free-based).
    
  • Extract aqueous layer 3x with DCM.

  • Dry combined organics over

    
     and concentrate.
    

Protocol B: The Organic "Synthesis" Method

Best for: Highly lipophilic azides insoluble in water.

1. Reaction Mix:

  • Solvent: THF or DCM (anhydrous not required).

  • Base (Crucial): Add 1.5 equiv of DIPEA (Diisopropylethylamine).

    • Why? 1.0 equiv neutralizes the HCl salt; 0.5 equiv maintains basicity for the Cu-acetylide formation.

  • Catalyst: Add 5 mol% CuI (Copper(I) Iodide).

  • Ligand: Add 5 mol% TBTA .

2. Execution:

  • Stir at RT under Nitrogen.

  • Reaction is typically faster (1–2 hours) due to the solubility of the free-based morpholine.

  • Purification: Pass through a short plug of neutral alumina or silica to remove Copper salts before standard column chromatography.

Mechanism & Workflow Visualization

CuAAC_Mechanism Start Start: Morpholine-Alkyne HCl Neutralization Step 1: Neutralization (Buffer or DIPEA) Removes HCl -> Free Base Start->Neutralization pH Adjustment Coordination Step 3: Pi-Complexation Cu(I) binds Alkyne Neutralization->Coordination Alkyne available Cat_Form Step 2: Active Catalyst Formation [L-Cu(I)] species Cat_Form->Coordination Enters Cycle Cycle Step 4: Catalytic Cycle Azide binding -> Metallacycle -> Triazole Coordination->Cycle Cycle->Cat_Form Regenerates Cu(I) Product End: Morpholine-Triazole Conjugate Cycle->Product Protonolysis

Caption: The mechanistic flow emphasizing the critical neutralization step required for the HCl salt precursor.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst OxidationAdd 50% more Sodium Ascorbate. Ensure headspace is minimal.
Green/Blue Solution Cu(II) AccumulationOxygen leak. Degas solvents or add more reductant.
Precipitation Ligand DissociationUse THPTA (more soluble) instead of TBTA. Add DMSO (up to 10%).
Low Yield Incomplete NeutralizationCheck pH. If < 5, add dilute NaOH or more DIPEA.

References

  • Rostovtsev, V. V., et al. (2002).[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[3][4] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011).[3] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing copper catalyst from 4-(Pent-4-yn-1-yl)morpholine triazole products

Case ID: CuAAC-Morpholine-Purification Status: Active Guide Department: Process Chemistry & Purification Support Executive Summary: The "Chelation Trap" The Issue: You are likely experiencing difficulty removing copper f...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CuAAC-Morpholine-Purification Status: Active Guide Department: Process Chemistry & Purification Support

Executive Summary: The "Chelation Trap"

The Issue: You are likely experiencing difficulty removing copper from 4-(Pent-4-yn-1-yl)morpholine triazole products because the product itself acts as a multidentate ligand.

Unlike simple alkyl triazoles, your specific substrate contains a morpholine moiety . The morpholine nitrogen (tertiary amine) and the triazole ring nitrogens (specifically N2 or N3) create a "chelation pocket." This allows the molecule to bind Cu(I) and Cu(II) species with high affinity, effectively competing with standard wash buffers.

The Solution: Standard water/brine washes will fail. You must use a ligand-exchange strategy where you introduce a scavenger with a significantly higher formation constant (


) for copper than your morpholine-triazole product.
Diagnostic Module: Confirming Copper Contamination

Before initiating aggressive purification, confirm the state of the metal.

IndicatorDiagnosisChemical State
Blue / Green Solution Confirmed Oxidized Cu(II) species coordinated to the amine.
Brown / Red Precipitate Confirmed Cu(I) oxide or metallic Cu(0) colloids.
Colorless but "Sticky" Suspected Cu(I) coordinated to the triazole (often invisible).
NMR Broadening Confirmed Paramagnetic Cu(II) causing line broadening in 1H NMR.
Standard Workflows (Protocols)
Protocol A: The Chelation Extraction (Liquid-Liquid)

Best for: Large scale (>1g), lipophilic products soluble in DCM or EtOAc.

Mechanism: EDTA (Ethylenediaminetetraacetic acid) has a


 for Cu(II) of 

, stripping it from the morpholine (

).
  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (DCM or EtOAc). Avoid Ether (poor solubility for polar triazoles).

  • Preparation of Wash Buffer:

    • Prepare 0.1 M EDTA (disodium salt) in water.

    • CRITICAL STEP: Adjust pH to 8–9 using

      
       or NaOH.
      
    • Why? At neutral pH, the morpholine is protonated (

      
      ), but EDTA requires deprotonated carboxylates to bind Cu effectively. A slightly basic pH ensures EDTA is active while keeping the morpholine neutral and in the organic phase.
      
  • Extraction:

    • Wash the organic layer with the EDTA buffer (1:1 v/v) three times .

    • Observation: The aqueous layer should turn blue (Cu-EDTA complex).[1]

  • Polishing:

    • Wash once with saturated

      
       (to remove residual acid/EDTA).
      
    • Wash once with Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Solid-Supported Scavenging (Resin)

Best for: High-value samples (<500mg), water-soluble products, or when liquid extraction fails.

Mechanism: Functionalized silica (Thiol or Thiourea) binds Cu irreversibly. Thiourea is preferred for Cu(I); Thiol for Cu(II).

  • Selection: Use SiliaMetS® Thiol or QuadraPure® TU (Thiourea).

  • Dosage: Calculate 4 equivalents of resin relative to the initial copper catalyst loading (not the substrate).

  • Incubation:

    • Dissolve crude product in MeOH, THF, or DCM.[2]

    • Add the resin beads.

    • Stir gently (do not use magnetic stir bars that grind beads; use an overhead stirrer or shaker) for 4–12 hours at room temperature.

    • Tip: Adding a drop of water can swell the resin and improve kinetics in non-polar solvents.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Rinse: Rinse the resin cake with the solvent to recover entrained product.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your specific morpholine-triazole conjugate.

CopperRemovalLogic Start Crude Morpholine-Triazole Product SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck YesWater Yes (Hydrophilic) SolubilityCheck->YesWater Polar NoWater No (Lipophilic) SolubilityCheck->NoWater Non-Polar Resin Protocol B: Thiourea Resin (MeOH/Water mix) YesWater->Resin Dialysis Alt: Dialysis against EDTA YesWater->Dialysis Success Dry & Concentrate (Low ppm Cu) Resin->Success DissolveDCM Dissolve in DCM/EtOAc NoWater->DissolveDCM EDTAWash Protocol A: 0.1M EDTA (pH 9) Wash (3x Cycles) DissolveDCM->EDTAWash ColorCheck Is Organic Layer Colorless? EDTAWash->ColorCheck ColorCheck->Success Yes Fail Still Green/Blue? ColorCheck->Fail No Sulfide Rescue: Wash with 10% Na2S (Precipitates CuS - TOXIC) Fail->Sulfide Last Resort Sulfide->Success

Figure 1: Decision tree for copper removal based on substrate solubility and purification success.

Troubleshooting & FAQs

Q: I used EDTA, but the product is still green. Why? A: The pH was likely too low. At pH < 7, the morpholine is protonated (


), but the equilibrium for Cu-EDTA formation favors the release of protons. If the buffer isn't basic enough to neutralize the protons released during chelation, the reaction stalls. Re-wash with EDTA adjusted to pH 9. 

Q: Can I use Ammonia (


) instead of EDTA? 
A:  Yes. Aqueous ammonia forms the dark blue 

complex. It is effective but less robust than EDTA for "tight" chelators like your morpholine-triazole. If you use ammonia, ensure you wash thoroughly with brine afterwards to remove dissolved ammonia gas, which can interfere with subsequent steps.

Q: My product turned into a brown oil after resin treatment. A: This suggests the resin might have trapped the copper but the copper was acting as a Lewis acid stabilizing your product, or you have residual solvent. More likely, if the resin was old, it may have leached impurities. Always pre-wash scavenger resins with your solvent of choice before adding the product.

Regulatory Context (ICH Q3D)

If this compound is a drug candidate, you do not need to reach "zero" copper. You must stay below the Permitted Daily Exposure (PDE) .

Administration RoutePDE Limit (

g/day )
Concentration Limit (10g daily dose)
Oral 3000300 ppm
Parenteral (IV) 30030 ppm
Inhalation 303 ppm

Source: ICH Q3D Guideline for Elemental Impurities [1].

Validation: For final validation, do not rely on color. Use ICP-MS or ICP-OES to quantify Cu levels against the limits above.

References
  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. [Link]

  • Gawande, M. B., et al. (2016). "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 116(6), 3722–3811. [Link]

  • Michaud, G., et al. (2007). "New Supported Reagents for the Removal of Copper Residues." Organic Process Research & Development, 11(4), 766–768. [Link]

  • Gallagher, W. P., et al. (2009). "Simple, Cost-Effective Removal of Copper from Reaction Mixtures." The Journal of Organic Chemistry, 74(5), 2090–2098. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-(Pent-4-yn-1-yl)morpholine Hydrochloride

Case ID: REC-PMHCl-001 Status: Active Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Compound Profile User Query: "I need a robust recrystallization protocol for 4-(Pent-4-yn...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PMHCl-001 Status: Active Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Compound Profile

User Query: "I need a robust recrystallization protocol for 4-(Pent-4-yn-1-yl)morpholine hydrochloride. I am experiencing issues with oiling out and sticky solids."

Scientist's Analysis: 4-(Pent-4-yn-1-yl)morpholine hydrochloride combines a polar, ionic head group (morpholinium cation) with a flexible, lipophilic tail (pentynyl chain). This amphiphilic nature makes it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. The terminal alkyne is relatively stable, but the hydrochloride salt is significantly hygroscopic , leading to sticky solids if ambient humidity is not controlled.

Compound Properties:

  • Structure: Morpholine ring

    
    -alkylated with a 4-pentynyl chain, protonated at the nitrogen.
    
  • Solubility Profile: High in water, methanol, ethanol; Moderate in isopropanol (IPA), chloroform; Low in diethyl ether, hexanes, ethyl acetate.

  • Critical Risk: Thermal degradation of the alkyne is unlikely below 100°C, but prolonged heating can cause discoloration (oxidation).

Solvent Selection Matrix

The choice of solvent is critical. For this specific amine salt, a solvent/anti-solvent pair is superior to a single-solvent system due to the steep solubility curve required.

Solvent RoleRecommended SolventRationale
Primary (Good) Solvent Isopropanol (IPA) Best Balance. High enough boiling point (82°C) to dissolve the salt hot, but less polar than MeOH/EtOH, promoting better crystal growth upon cooling.
Alternative Primary Ethanol (Absolute) Use if the salt is insoluble in hot IPA. Must be anhydrous to prevent hygroscopicity issues.
Anti-Solvent Diethyl Ether (Et₂O) Classic Choice. Precipitates amine salts efficiently. Warning: Highly flammable and hygroscopic.
Alternative Anti-Solvent Ethyl Acetate (EtOAc) Safer Choice. Higher boiling point allows for hot addition without immediate flashing. Less likely to cause rapid oiling than hexanes.
Avoid Hexane / Water Hexane causes immediate oiling. Water makes recovery difficult due to high solubility.[1]
Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization (IPA / Et₂O) Note: Perform all steps in a fume hood. Use dry glassware.

  • Dissolution:

    • Place crude 4-(Pent-4-yn-1-yl)morpholine HCl in an Erlenmeyer flask.

    • Add Isopropanol (IPA) dropwise while heating gently (60-70°C) on a hot plate/block.

    • Critical: Add only enough IPA to just dissolve the solid. If a small amount of dark residue remains, filter it out hot (gravity filtration).

  • Anti-Solvent Addition:

    • Remove from heat.[2][3] While the solution is still warm (not boiling), add Diethyl Ether dropwise.

    • Swirl continuously.[4] Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.

  • Re-saturation:

    • Add 1-2 drops of hot IPA to clear the cloudiness. The solution should be clear and saturated.

  • Crystallization:

    • Cover the flask (parafilm or stopper) to prevent moisture ingress.

    • Allow to cool to room temperature slowly (place the flask on a cork ring or inside a beaker for insulation).

    • Observation: If oil droplets form, see Troubleshooting immediately.

    • Once at room temp, move to a fridge (4°C) or freezer (-20°C) for 12 hours to maximize yield.

  • Isolation:

    • Filter rapidly using a Buchner funnel (cold).

    • Wash with cold Et₂O.

    • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Do not air dry due to hygroscopicity.

Troubleshooting Guide (Q&A)
Q1: "My product is separating as a yellow oil at the bottom, not crystals. What do I do?"

Diagnosis: This is "Oiling Out." It occurs when the saturation temperature exceeds the melting point of the solvated solid, or if the anti-solvent was added too quickly.

Immediate Fix (The "Re-Heat" Method):

  • Do not filter the oil.

  • Re-heat the mixture until the oil re-dissolves (you may need a few drops of IPA).

  • Add a seed crystal (if available) or scratch the inner glass wall with a glass rod at the air/liquid interface to induce nucleation.

  • Cool much more slowly. Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temp naturally.

Preventative Fix: Switch to Ethyl Acetate as the anti-solvent. It is slightly more polar than ether and often suppresses the liquid-liquid phase separation.

Q2: "The solid is extremely sticky and turns into a gum on the filter paper."

Diagnosis: Hygroscopicity. The salt is absorbing atmospheric water, which lowers its melting point and causes it to deliquesce.

Solution:

  • Solvent Control: Ensure your IPA and Ether are anhydrous.

  • Atmosphere: Perform the filtration under a blanket of Nitrogen or Argon if possible.

  • Rapid Transfer: Move the filter cake immediately to a vacuum desiccator. Do not pull air through the Buchner funnel for more than 30 seconds.

Q3: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Oxidation products (N-oxides or alkyne coupling impurities) are trapped in the crystal lattice.

Solution:

  • Activated Charcoal: During the initial dissolution (Step 1), add activated charcoal (1-2% by weight). Boil for 2 minutes, then filter hot through Celite.

  • Solvent Wash: Wash the final crystals with cold acetone (if the product is sparingly soluble in it) to remove surface impurities.

Visual Logic & Workflows
Diagram 1: The "Oiling Out" Decision Tree

Caption: Logical troubleshooting path for handling phase separation during amine salt crystallization.

RecrystallizationTroubleshooting Start Problem: Product Oils Out CheckImpurity Is Crude Purity < 85%? Start->CheckImpurity PurifyFirst Action: Run Short Column (Remove Tars) CheckImpurity->PurifyFirst Yes CheckTemp Did it oil out immediately upon anti-solvent addition? CheckImpurity->CheckTemp No PurifyFirst->Start Retry Reheat Action: Re-dissolve (Heat) Add more Primary Solvent CheckTemp->Reheat Yes (Shocked) Seed Action: Add Seed Crystal or Scratch Glass CheckTemp->Seed No (Slow separation) SlowCool Action: Insulate Flask Cool to RT over 2 hours Reheat->SlowCool SlowCool->Seed Success Result: Crystalline Solid Seed->Success

Diagram 2: Experimental Workflow

Caption: Step-by-step dual-solvent recrystallization protocol for hygroscopic amine salts.

Workflow Step1 1. Dissolve (Min. Hot IPA) Step2 2. Precipitate (Add Et2O to cloud point) Step1->Step2 Step3 3. Clarify (Add 1 drop IPA) Step2->Step3 Step4 4. Nucleate (Scratch/Seed) Step3->Step4 Step5 5. Isolate (Vac Filter + Desiccate) Step4->Step5

References
  • Amine Salt Crystallization Principles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter 2: Experimental Techniques, Section 2.
    • Source:

  • Morpholine Properties & Handling

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7961, Morpholine.
    • Source:

  • Troubleshooting "Oiling Out"

    • University of Rochester, Department of Chemistry.
    • Source:

  • Synthesis of Morpholine-Alkyne Derivatives (Contextual)

    • Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of morpholine derivatives." (General reference for morpholine HCl salt handling).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Validating Purity of 4-(Pent-4-yn-1-yl)morpholine HCl via HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary: The "Invisible" Linker Challenge 4-(Pent-4-yn-1-yl)morpholine HCl is a critical bifun...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The "Invisible" Linker Challenge

4-(Pent-4-yn-1-yl)morpholine HCl is a critical bifunctional linker used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Its purity is paramount; trace morpholine contaminants can chelate copper catalysts, stalling bioconjugation, while alkyne degradation products (ketones) render the linker inert.

However, validating this compound presents a distinct analytical paradox:

  • Weak Chromophore: The morpholine ring and non-conjugated alkyne lack strong UV absorbance above 210 nm.

  • Polarity: As a hydrochloride salt of a tertiary amine, it exhibits poor retention and severe tailing on standard C18 columns.

  • "Invisible" Impurities: Common precursors (morpholine) and counter-ions (chloride) are virtually undetectable by standard UV-Vis methods.

This guide compares three analytical approaches, ultimately recommending HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) as the superior self-validating system for purity assessment.

Comparative Analysis of Analytical Methodologies

Method A: Reversed-Phase HPLC with Low-Wavelength UV (The Traditional Approach)

Standard C18 chemistry using phosphate buffers and detection at 205–210 nm.

  • Mechanism: Relies on hydrophobic interaction.[1] Requires acidic pH (pH < 3.0) to protonate the amine, preventing silanol interactions, or ion-pairing reagents (e.g., hexanesulfonate).

  • Performance:

    • Sensitivity: Poor. At 210 nm, solvent cut-off (especially from carboxylates or impurities in acetonitrile) causes baseline drift.

    • Specificity: Low. Many organic impurities absorb at 210 nm, leading to false positives.

    • Linearity: Compromised by low extinction coefficients.

  • Verdict: Not Recommended for high-purity validation ( >98%). Useful only for rough reaction monitoring.

Method B: Pre-Column Derivatization (The Specific Limit Test)

Reaction with 1-Naphthylisothiocyanate (NIT) followed by HPLC-UV.

  • Mechanism: NIT reacts selectively with secondary amines (residual Morpholine impurity) to form UV-active thioureas. It does not react with the tertiary amine product.

  • Performance:

    • Sensitivity: Extremely high for the impurity (Morpholine).

    • Blind Spot: Cannot quantify the main product or non-amine degradants (alkyne hydration products).

  • Verdict: Auxiliary Method Only. Excellent for demonstrating removal of the morpholine precursor but fails to validate overall product purity.

Method C: HILIC-CAD (The Recommended Protocol)

Hydrophilic Interaction Chromatography with Charged Aerosol Detection.

  • Mechanism: Separates based on polarity (partitioning into an aqueous-rich layer on the stationary phase).[2] CAD detects all non-volatile analytes regardless of chemical structure.

  • Performance:

    • Sensitivity: Uniform response for the product, the morpholine impurity, and the chloride counter-ion.

    • Peak Shape: Superior for polar amine salts.

    • Mass Balance: True 100% mass balance assessment (Product + Counter-ion + Impurities).

  • Verdict: Gold Standard. The only method that provides a "self-validating" picture of the entire sample composition.

Quantitative Comparison Data

MetricMethod A: RP-HPLC (UV 210nm)Method B: Derivatization (UV 254nm)Method C: HILIC-CAD
LOD (Product) ~10 µg/mL (Poor)N/A (Does not detect)~0.5 µg/mL (Excellent)
LOD (Morpholine Impurity) ~50 µg/mL (Very Poor)< 0.1 µg/mL (Superior) ~1.0 µg/mL (Good)
Linearity (R²) 0.985 (Drift issues)N/A> 0.999
Counter-ion Detection No (Chloride invisible)NoYes (Chloride peak visible)
Gradient Compatibility Low (Baseline shift)HighHigh

Visualizing the Validation Logic

Diagram 1: Analytical Decision Matrix

This workflow illustrates why HILIC-CAD is the logical choice for this specific chemical profile.

AnalyticalWorkflow Start Analyte: 4-(Pent-4-yn-1-yl)morpholine HCl CheckChromophore Does it have a strong UV Chromophore? Start->CheckChromophore CheckPolarity Is it Polar/Ionic? Start->CheckPolarity UV_Path UV Detection (210 nm) CheckChromophore->UV_Path No (Weak) CAD_Path Charged Aerosol Detection (CAD) CheckChromophore->CAD_Path Universal RP_Path Reversed Phase (C18) CheckPolarity->RP_Path Yes HILIC_Path HILIC Mode CheckPolarity->HILIC_Path Yes (Preferred) UV_Fail Result: Low Sensitivity Baseline Drift UV_Path->UV_Fail HILIC_Success Result: Sharp Peaks Separation of Cl- and Organic Ion CAD_Path->HILIC_Success Combined RP_Fail Result: Peak Tailing Poor Retention of Salt RP_Path->RP_Fail HILIC_Path->HILIC_Success

Caption: Decision matrix highlighting the failure points of standard RP-UV methods and the convergence on HILIC-CAD for polar, weak-chromophore salts.

Detailed Experimental Protocol (HILIC-CAD)

This protocol is designed as a Self-Validating System . It includes a "System Suitability Test" (SST) that confirms the method is working before you analyze your sample.

A. Instrumentation & Reagents[3][4][5][6][7][8]
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).[3]

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Buffer is critical for amine peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Method Parameters[1][3][4][5][6][7][8][9]
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to retain salt)

    • 1-10 min: 90% B → 60% B (Elute organic amine)

    • 10-12 min: 60% B (Wash)

    • 12-15 min: 90% B (Re-equilibration - Critical in HILIC)

  • Detector (CAD): Evaporation Temp: 35°C; Power Function: 1.0 (for mass balance).

C. System Suitability Test (SST) - The "Trust" Factor

Before running samples, inject a Resolution Mixture containing:

  • Morpholine (Precursor): Elutes early (less hydrophobic).

  • 4-(Pent-4-yn-1-yl)morpholine (Product): Elutes later.

  • Sodium Chloride: To mark the void/salt volume.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between Morpholine and Product.

  • Tailing Factor (Product): < 1.5 (Ensures buffer is effectively suppressing silanol activity).

  • Precision: RSD < 2.0% for 5 replicate injections.

Diagram 2: Impurity Origin & Detection Context

Understanding what you are detecting is as important as how.

ImpurityPathways Morph Morpholine (Secondary Amine) Rxn Alkylation (Base Catalyzed) Morph->Rxn Alkyl 5-chloropent-1-yne Alkyl->Rxn Prod 4-(Pent-4-yn-1-yl)morpholine Rxn->Prod Imp1 Impurity A: Residual Morpholine (Detected by CAD) Rxn->Imp1 Incomplete Imp2 Impurity B: N-Oxide (Oxidation) Prod->Imp2 Air Oxidation Imp3 Impurity C: Hydrated Alkyne (Ketone) Prod->Imp3 H2O/Acid trace

Caption: Synthesis pathway showing critical impurities. Impurity C (Ketone) is a common "silent" killer of click chemistry reactivity.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Morpholine Derivatives on Mixed-Mode Columns. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis and Properties of Morpholines.[4][5] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for the Qualification of 4-(Pent-4-yn-1-yl)morpholine hydrochloride

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the chemical qualification of 4-(Pent-4-yn-1-yl)morpholine hydrochloride. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the chemical qualification of 4-(Pent-4-yn-1-yl)morpholine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis, practical application, and comparative performance of key analytical techniques. Our focus is on ensuring the identity, purity, and empirical formula confirmation of this important research compound, grounding our recommendations in established pharmaceutical quality standards.

Introduction: The Critical Role of Elemental Analysis

4-(Pent-4-yn-1-yl)morpholine hydrochloride is a heterocyclic compound featuring both a morpholine ring and a terminal alkyne group. Such molecules are valuable building blocks in medicinal chemistry and materials science. For any high-purity chemical used in research and development, particularly in pharmaceutical applications, unequivocal confirmation of its elemental composition is a fundamental requirement.[1] Elemental analysis serves as a quantitative analytical method to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms like oxygen (O) and chlorine (Cl).[2]

This process is not merely a procedural step; it is a cornerstone of quality control that validates the chemical's identity against its theoretical structure, assesses its purity, and ensures batch-to-batch consistency.[3] This guide will compare the gold-standard technique of combustion analysis for C, H, and N with other essential methods for heteroatom determination and trace impurity analysis, providing a holistic framework for robust chemical characterization.

Section 1: The Primary Standard: Theoretical Composition

The first and most crucial standard for comparison is the theoretical elemental composition derived from the compound's empirical formula. Any experimental result must be benchmarked against this calculated ideal.

Molecular Formula: C₉H₁₆ClNO

Molecular Weight: 189.69 g/mol

The structure of 4-(Pent-4-yn-1-yl)morpholine hydrochloride is presented below. The morpholine acts as a base, forming a salt with hydrochloric acid.[4]

Caption: Chemical structure of 4-(Pent-4-yn-1-yl)morpholine hydrochloride.

Based on this formula, the theoretical elemental percentages are calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.0119108.09957.00%
Hydrogen (H)1.0081616.1288.50%
Chlorine (Cl)35.453135.45318.69%
Nitrogen (N)14.007114.0077.38%
Oxygen (O)15.999115.9998.43%
Total 189.686 100.00%

Acceptance Criterion: For a compound to be considered pure, the experimentally determined values for C, H, and N should typically be within ±0.4% of the theoretical values.

Section 2: Comparison of Primary Analytical Methodologies

The choice of analytical technique depends on the element of interest and the required sensitivity.[5] For bulk composition, combustion analysis is standard, while other methods are required for counter-ions and trace impurities.

Methodology Elements Determined Principle Advantages Limitations Primary Application
Combustion Analysis C, H, N, S (O by pyrolysis)High-temperature combustion of the sample in an oxygen-rich environment (Dumas method) converts elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified.[6][7]Gold standard for organic compounds, high precision and accuracy, cost-effective, rapid analysis.[3]Indirect determination of oxygen, not suitable for trace element analysis.[5]Purity and empirical formula confirmation.
Ion Chromatography (IC) Cl⁻ (and other anions/cations)Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.Direct and sensitive quantification of ionic species like the hydrochloride counter-ion.Potential for matrix interference from other ionic components in the sample.Quantification of the hydrochloride salt form.
ICP-MS/OES Most of the periodic tableSample is introduced into a high-energy plasma, causing atomization and ionization. The elements are detected by their unique emission spectra (OES) or mass-to-charge ratio (MS).[8]Extremely high sensitivity (ppb levels), ideal for trace analysis, multi-element detection.[5][9]More expensive instrumentation, complex sample preparation (acid digestion).[9]Trace elemental impurity analysis (USP <232>). [1][10]

Section 3: Experimental Protocols & Workflows

A self-validating system requires robust and well-documented protocols. Below are step-by-step methodologies for the primary analyses.

Protocol 1: C, H, N Determination by Combustion Analysis

This protocol is based on the principles of the Pregl-Dumas method.[7]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a high-purity, certified micro-analytical standard such as Acetanilide or Benzoic Acid.[7] The standard should be weighed accurately on a calibrated microbalance.

    • Perform multiple runs of the standard to ensure the instrument's response is linear and reproducible.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of 4-(Pent-4-yn-1-yl)morpholine hydrochloride into a tin capsule using a microbalance.[11] The small sample size necessitates high precision weighing.

    • Fold the capsule to ensure no sample is lost and place it into the instrument's autosampler.

  • Analysis:

    • The sample is dropped into a high-temperature (approx. 1000°C) combustion furnace.[7]

    • A constant flow of pure oxygen facilitates complete combustion. The resulting gases (CO₂, H₂O, N₂, etc.) are passed over catalysts to ensure complete conversion and remove interfering species.

    • The gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[2]

  • Data Processing:

    • The instrument software calculates the percentage of C, H, and N based on the TCD signal and the initial sample weight.

    • Compare the experimental percentages to the theoretical values. The deviation should be within ±0.4%.

Workflow for Comprehensive Elemental Qualification

The following diagram illustrates the logical flow for a complete elemental analysis of a pharmaceutical-grade compound.

cluster_0 Phase 1: Bulk Composition Analysis cluster_1 Phase 2: Trace Impurity Analysis (per USP <232>) A Sample Weighing (2-3 mg on Microbalance) B Combustion Analysis (CHN) ~1000°C, O₂ Atmosphere A->B CHN Sample C Ion Chromatography (IC) for Chloride (Cl⁻) A->C IC Sample F Sample Digestion (Microwave with Conc. Acid) A->F Impurity Sample D Data Comparison Experimental vs. Theoretical B->D CHN Results C->D Cl⁻ Result E Purity & Formula Check (Pass/Fail: ±0.4% criterion) D->E G ICP-MS Analysis (Screen for Heavy Metals, Catalysts) F->G H Impurity Quantification (Compare against PDE limits) G->H I Regulatory Compliance Check (Pass/Fail) H->I

Caption: Comprehensive workflow for elemental analysis and impurity testing.

Section 4: Method Validation Standards

For use in drug development, analytical methods must be validated to ensure they are fit for purpose.[10] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

center Validated Analytical Method acc Accuracy (Closeness to True Value) center->acc prec Precision (Agreement between measurements) center->prec spec Specificity (Analyte signal in presence of others) center->spec lin Linearity (Proportional response to concentration) center->lin lod Limit of Detection (LOD) (Lowest detectable amount) center->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable amount) center->loq rep Repeatability (Same lab, analyst, instrument) prec->rep inter Intermediate Precision (Different day, analyst, etc.) prec->inter range Range (Concentration interval for linearity, accuracy, and precision) lin->range

Caption: Key parameters for analytical method validation per ICH Q2(R1).

A summary of how these parameters apply to elemental analysis:

Validation Parameter Application in Elemental Analysis
Accuracy Determined by analyzing a certified reference material (CRM) and comparing the measured value to the certified value. The recovery should be within a specified range (e.g., 98-102%).
Precision Repeatability: Analyzing the same sample multiple times (e.g., n=6) and calculating the relative standard deviation (RSD), which should be <1%.[9] Intermediate Precision: Repeating the analysis on a different day or with a different analyst to ensure consistency.[9]
Specificity The method must provide a distinct signal for each element without interference from the sample matrix or other elements.
Linearity & Range A calibration curve is generated using standards at multiple concentrations. The correlation coefficient (r²) should be >0.999 over the expected concentration range of the sample.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. This is critical for trace impurity analysis via ICP-MS.[10]

Conclusion

The elemental analysis of 4-(Pent-4-yn-1-yl)morpholine hydrochloride is a multi-faceted process that relies on a hierarchy of standards. The primary standard is the theoretical composition derived from its molecular formula. This is experimentally verified using combustion analysis for C, H, and N, and ion chromatography for Cl⁻, with an acceptance criterion of ±0.4% absolute deviation. For pharmaceutical applications, this must be supplemented with trace metal analysis via ICP-MS, adhering to the limits set by USP <232>. All methods must be rigorously validated according to ICH Q2(R1) guidelines to ensure data integrity. By employing this comparative and comprehensive approach, researchers can ensure the unequivocal identity, purity, and quality of this critical chemical compound.

References

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Eurofins Scientific. (2026-01-07). CHNS Analysis. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • American Laboratory. (2013-11-07). Validation of Metal Impurities in Drug Products. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021-09-14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Journal of Analytical Methods in Chemistry. (2024-03-26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • AZoM. (2021-05-06). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Pharmaceutical Technology. (2021-02-02). Approaching Elemental Impurity Analysis. [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Royal Society of Chemistry. (2008-04-29). CHNS Elemental Analysers. [Link]

  • AZoM. (2023-10-19). What is a CHNS Elemental Analyzer?[Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • PubChem. (n.d.). 4-(pent-4-yn-1-yl)morpholine hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22061300, 4-(Piperidin-4-yl)morpholine hydrochloride. [Link]

  • PubChemLite. (n.d.). 4-(pent-4-yn-1-yl)morpholine hydrochloride. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(Pent-4-yn-1-yl)morpholine hydrochloride

Executive Summary 4-(Pent-4-yn-1-yl)morpholine hydrochloride (CAS: 2137951-17-6) is a functionalized morpholine derivative typically used as a "click chemistry" reagent due to its terminal alkyne group. Unlike the volati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pent-4-yn-1-yl)morpholine hydrochloride (CAS: 2137951-17-6) is a functionalized morpholine derivative typically used as a "click chemistry" reagent due to its terminal alkyne group. Unlike the volatile and corrosive morpholine free base, this compound is a hydrochloride salt , rendering it a solid at room temperature.

While the salt formation suppresses volatility, it introduces specific hazards regarding dust inhalation and hygroscopicity . This guide prioritizes the prevention of mucous membrane irritation (H319, H335) and skin sensitization.

Immediate Action Required:

  • Primary Engineering Control: All weighing and solubilization must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (0.11 mm), chemical safety goggles, and a standard lab coat.

  • Critical Prohibition: Do not use latex gloves (poor resistance to organic amine solvents often used in downstream coupling).

Hazard Identification & Risk Assessment

To select the correct PPE, we must first understand the "Why." This compound presents a dual-hazard profile based on its physical state.[1][2][3][4]

Hazard CategorySpecific RiskMechanism of Action
Physical State Solid (Hygroscopic Dust) Fine particulates can become airborne during weighing, causing respiratory tract irritation (H335). The HCl salt nature implies potential acidity upon contact with moisture in mucous membranes.
Chemical Activity Irritant / Harmful H302 (Oral Toxicity): Harmful if swallowed.H315/H319: Causes skin and serious eye irritation.[5] Morpholine derivatives can be sensitizers; repeated exposure may lower the threshold for allergic reaction.
Reactivity Alkyne Functionality The terminal alkyne is stable but reactive toward azides and transition metals (Cu). Avoid contact with strong oxidizers.[1][3]

Engineering Controls (The First Line of Defense)

PPE is the last line of defense. Engineering controls must be active before PPE is donned.

  • Chemical Fume Hood: Maintain sash height at or below 18 inches. Face velocity should be 80–100 fpm.

  • Static Control: Amine salts are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which defeats respiratory protection.

PPE Selection Matrix

The following decision logic dictates the required PPE based on the operational scale and state of matter.

PPE_Selection Start Operation Type State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Soln Solution Handling (Reaction/Workup) Start->State_Soln Quant_Small < 1 gram State_Solid->Quant_Small Quant_Large > 1 gram State_Solid->Quant_Large Solvent_Org Organic Solvent (DCM/DMF) State_Soln->Solvent_Org Solvent_Aq Aqueous/Buffer State_Soln->Solvent_Aq PPE_Std Standard PPE: Safety Glasses + Nitrile Gloves Quant_Small->PPE_Std PPE_High Enhanced PPE: Goggles + Double Gloving + N95 (if outside hood) Quant_Large->PPE_High PPE_Chem Chemical Resistant: Splash Goggles + Extended Cuff Nitrile Solvent_Org->PPE_Chem Solvent_Aq->PPE_Std

Figure 1: PPE Decision Tree based on operational state and quantity.

Detailed PPE Specifications
A. Hand Protection[1][2][6][7][8][9][10][11][12]
  • Material: Nitrile Rubber (NBR).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

  • Rationale: Morpholine derivatives can permeate latex. If dissolving in Dichloromethane (DCM) or DMF for click chemistry, standard nitrile degrades quickly.

    • Protocol for DCM solutions: Use "Silver Shield" laminate gloves or change nitrile gloves immediately upon splash contact.

B. Eye & Face Protection[1][2][3][4][6][7][8][9][12]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • High Risk (Large Scale/Solutions): Indirect vented chemical splash goggles.

  • Why: The hydrochloride salt is acidic. If dust enters the eye and mixes with tear fluid, it creates a localized acidic solution, causing severe irritation (H319).

C. Respiratory Protection[1][2][3][7][8][9]
  • Primary: None required if working in a fume hood.[3]

  • Secondary (Hood Failure/Spill): NIOSH-approved N95 particulate respirator.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Inspect PPE: Check gloves for pinholes (air inflation test) before donning.

  • De-clutter Hood: Remove unnecessary equipment to ensure laminar airflow.

  • Labeling: Ensure receiving vessels are pre-labeled.

Phase 2: Weighing & Solubilization
  • Open Container: Tap the container gently on the bench before opening to settle dust.

  • Transfer: Use a clean spatula. Do not pour from the bottle.

    • Expert Tip: If the salt is clumping (hygroscopic), do not chip at it aggressively, as this ejects particulates. Dissolve directly in the bottle if the entire quantity is needed.

  • Solubilization: Add solvent slowly.

    • Note: Dissolution of amine salts can be mildly exothermic. If using volatile solvents (Ether/DCM), expect slight pressure buildup; vent the vessel frequently.

Phase 3: Doffing (Removal)[1]
  • Gloves: Use the "beak" method (pinch outside of one glove, pull off, hold in gloved hand, slide finger under remaining glove) to prevent skin contact with the outer surface.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response: Spills & Exposure[1][8][9][11][13]

In the event of a spill, rapid containment prevents the spread of the irritant dust.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid Solid (Powder) Assess->Solid Liquid Solution Assess->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Scoop Scoop into Waste Container Cover->Scoop Clean Wipe area with Soap/Water Scoop->Clean Absorb Apply Absorbent Pads/Vermiculite Liquid->Absorb Collect Collect in Sealed Bag Absorb->Collect Collect->Clean

Figure 2: Spill Response Workflow.[4] Note the "Wet Wipe" technique for solids to prevent aerosolization.

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids to ensure irrigation of the salt.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (this may increase absorption).

  • Inhalation: Move to fresh air immediately.

Disposal & Decontamination[1][7][13]

  • Waste Classification: Classify as "Organic Solid Waste" (or "Halogenated Organic" depending on local EH&S strictness regarding the HCl component).

  • Container: High-density polyethylene (HDPE) or glass.

  • Decontamination: Wipe bench surfaces with a dilute surfactant (soap) solution followed by water. The morpholine salt is water-soluble.

  • Prohibition: NEVER dispose of amine salts down the drain. They can react with bleach (hypochlorite) in plumbing lines to form chloramines (toxic gas).

References

  • Chemical Label: 4-(pent-4-yn-1-yl)morpholine hydrochloride Safety Information. Chemical-Label.com. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Richmond University: Safety Guidelines for Organic Chemistry Laboratories. Richmond.edu. [Link]

Sources

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